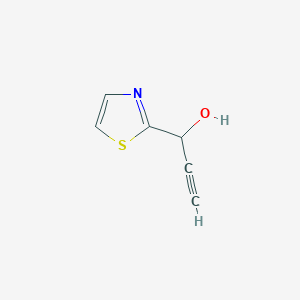

1-(Thiazol-2-yl)prop-2-yn-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-thiazol-2-yl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NOS/c1-2-5(8)6-7-3-4-9-6/h1,3-5,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSRVARAVPCSBHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC(C1=NC=CS1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 1 Thiazol 2 Yl Prop 2 Yn 1 Ol

Reactions Involving the Terminal Alkyne Moiety

The terminal alkyne is a highly versatile functional group, participating in various addition and coupling reactions. The acidity of the terminal proton and the electron-rich nature of the triple bond are central to its reactivity.

The terminal alkyne of 1-(Thiazol-2-yl)prop-2-yn-1-ol is an ideal substrate for cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.org This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org The reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide array of functional groups, making it a powerful tool for synthesizing complex molecules. organic-chemistry.orgmdpi.com

In a typical CuAAC reaction, this compound would react with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst to yield a 1-(thiazol-2-yl)-1-(1-(R)-1,2,3-triazol-4-yl)ethanol derivative. The thiazole (B1198619) moiety itself can also be a component in other types of cycloaddition reactions, such as the synthesis of pyrazolyl thiazole derivatives via copper-catalyzed [3+2] cycloadditions. nih.govrsc.org

| Azide Reactant (R-N₃) | Catalyst/Solvent | Product | Yield |

|---|---|---|---|

| Benzyl Azide | CuSO₄·5H₂O, Sodium Ascorbate / t-BuOH/H₂O | 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)-1-(thiazol-2-yl)ethanol | High |

| Azidoacetic acid ethyl ester | CuI / DIPEA | Ethyl 2-(4-(1-hydroxy-1-(thiazol-2-yl)ethyl)-1H-1,2,3-triazol-1-yl)acetate | High |

The carbon-carbon triple bond of the propargyl group is susceptible to both electrophilic and nucleophilic attack.

Electrophilic Addition : The alkyne can undergo addition reactions with electrophiles such as halogens (Br₂, Cl₂) and hydrogen halides (HBr, HCl). The reaction proceeds via cyclic halonium or vinyl carbocation intermediates, and the regioselectivity is governed by Markovnikov's rule, where the nucleophilic part of the reagent adds to the more substituted carbon. The presence of the electron-withdrawing thiazole ring can influence the electron density of the alkyne and thus its reactivity towards electrophiles.

Nucleophilic Addition : While unactivated alkynes are generally resistant to nucleophilic attack, the terminal alkyne in this molecule can participate in such reactions under specific conditions. For instance, in the presence of a strong base, nucleophiles can add to the triple bond. Thiazole carbenes, generated in situ from thiazolium salts, have been shown to add to C≡C bonds in related systems, initiating cascade bicyclization reactions. nih.govnih.gov

The acidic nature of the terminal alkyne proton allows for its removal by a strong base to form a metal acetylide. This acetylide is a potent nucleophile that can be used in a variety of carbon-carbon bond-forming reactions.

Sonogashira Coupling : This palladium-catalyzed cross-coupling reaction between the terminal alkyne and aryl or vinyl halides is a fundamental method for forming sp-sp² carbon-carbon bonds. This would allow for the direct attachment of various aryl or vinyl substituents to the alkyne terminus.

Glaser Coupling : In the presence of a copper catalyst and an oxidant, the terminal alkyne can undergo homocoupling to form a symmetric 1,4-disubstituted-1,3-diyne.

Mannich Reaction : The reaction of the terminal alkyne with formaldehyde (B43269) and a secondary amine (such as dimethylamine) under acidic conditions yields a Mannich base, a propargylamine (B41283) derivative.

Transformations Mediated by the Hydroxyl Group

The secondary hydroxyl group is a key site for functionalization, primarily through oxidation, esterification, and etherification reactions.

The secondary alcohol functionality of this compound can be oxidized to the corresponding ketone, 1-(Thiazol-2-yl)prop-2-yn-1-one. Studies on analogous aryl and heteroaryl thiazol-2-ylmethanols have shown that this transformation can be achieved in good yields by treatment with sulfuric acid in a dimethoxyethane-water mixture. researchgate.net This particular reaction is proposed to proceed through a thiazoline (B8809763) intermediate. researchgate.net

A variety of standard oxidizing agents can also be employed for this purpose, with the choice of reagent depending on the desired selectivity and tolerance of other functional groups in the molecule.

| Reagent/Conditions | Product | Notes |

|---|---|---|

| Pyridinium chlorochromate (PCC) | 1-(Thiazol-2-yl)prop-2-yn-1-one | Mild oxidant for converting primary and secondary alcohols to aldehydes and ketones. |

| Dess-Martin Periodinane (DMP) | 1-(Thiazol-2-yl)prop-2-yn-1-one | Mild conditions, suitable for sensitive substrates. |

| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | 1-(Thiazol-2-yl)prop-2-yn-1-one | Requires cryogenic temperatures but is very efficient. |

| H₂SO₄ / DME-H₂O, 80 °C | 1-(Thiazol-2-yl)prop-2-yn-1-one | Method reported for analogous thiazol-2-ylmethanols. researchgate.net |

The hydroxyl group readily undergoes reactions to form esters and ethers, which can alter the molecule's physical properties and provide a means for further functionalization or the installation of protecting groups.

Esterification : The alcohol can be converted to an ester by reaction with a carboxylic acid (Fischer esterification), an acyl chloride, or a carboxylic anhydride. For example, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield 1-(thiazol-2-yl)prop-2-yn-1-yl acetate.

Etherification : Formation of an ether can be achieved through methods like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide) to produce the methyl ether derivative.

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Acetyl Chloride, Pyridine | 1-(Thiazol-2-yl)prop-2-yn-1-yl acetate |

| Esterification | Benzoic Acid, H₂SO₄ (cat.) | 1-(Thiazol-2-yl)prop-2-yn-1-yl benzoate |

| Etherification | 1. NaH; 2. CH₃I | 2-(1-Methoxyprop-2-yn-1-yl)thiazole |

| Etherification | 1. NaH; 2. Benzyl Bromide | 2-(1-(Benzyloxy)prop-2-yn-1-yl)thiazole |

Rearrangement Reactions (e.g., Meyer-Schuster Rearrangement)

Propargyl alcohols, such as this compound, are known to undergo rearrangement reactions under acidic conditions. The most prominent of these is the Meyer-Schuster rearrangement, which converts secondary and tertiary propargyl alcohols into α,β-unsaturated ketones or aldehydes. wikipedia.orgdrugfuture.com For a terminal alkyne like in this compound, the product would be an α,β-unsaturated aldehyde.

The reaction mechanism involves three main steps:

Protonation of the hydroxyl group, forming a good leaving group (water).

A slow, rate-determining 1,3-shift of the protonated hydroxyl group.

Keto-enol tautomerism followed by deprotonation to yield the final unsaturated carbonyl product. wikipedia.org

While strong acids are traditionally used, the reaction can face competition from an alternative pathway known as the Rupe rearrangement, particularly with tertiary alcohols, which yields α,β-unsaturated methyl ketones. wikipedia.org To improve selectivity and reaction conditions, various catalysts have been developed, including those based on transition metals (e.g., Ruthenium, Silver) and Lewis acids. wikipedia.org For instance, microwave-assisted reactions using Indium(III) chloride have shown excellent yields and stereoselectivity. wikipedia.org

| Catalyst Type | Examples | Conditions | Key Advantages |

|---|---|---|---|

| Brønsted Acids | PTSA, H₂SO₄ | Often harsh, high temperatures | Traditional method |

| Transition Metals | Ru-based, Ag-based | Milder conditions | Improved selectivity over Rupe pathway |

| Lewis Acids | InCl₃ | Microwave irradiation, short reaction times | Excellent yields, high stereoselectivity |

Reactivity of the Thiazole Heterocycle

The reactivity of the thiazole ring in this compound is governed by the electronic properties of this aromatic heterocycle. The nitrogen atom is basic, and the ring has distinct sites for electrophilic and nucleophilic attack. pharmaguideline.comnih.gov

Electrophilic Aromatic Substitution Patterns

The thiazole ring is generally resistant to electrophilic aromatic substitution compared to benzene, but reactions can occur, particularly when activating groups are present. The calculated pi-electron density indicates that the C5 position is the primary site for electrophilic attack. nih.govwikipedia.org If the C5 position is already substituted, electrophilic attack is generally inhibited. pharmaguideline.com The propargyl alcohol group at the C2 position can influence this reactivity. Electron-donating substituents at C2 facilitate electrophilic attack at C5 even under mild conditions. pharmaguideline.com

Common electrophilic substitution reactions on the thiazole ring include:

Halogenation: Bromination, for example, occurs at the C5 position, typically requiring an activating group on the ring. wikipedia.org

Sulfonation: This also preferentially occurs at the C5 position. pharmaguideline.com

Mercuration: In the presence of mercury acetate, thiazole undergoes mercuration in the order of C5 > C4 > C2. pharmaguideline.com

| Position | Relative Reactivity | Rationale |

|---|---|---|

| C5 | Most Reactive | Highest π-electron density nih.govwikipedia.org |

| C4 | Less Reactive | Almost neutral electron density pharmaguideline.com |

| C2 | Least Reactive | Most electron-deficient position pharmaguideline.com |

Nucleophilic Attack and Ring Functionalization

The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. pharmaguideline.comnih.gov The proton at the C2 position is the most acidic on the ring (H2 >> H5 > H4). nih.gov This allows for deprotonation by strong bases, such as organolithium compounds (e.g., n-butyllithium), to form a C2-lithiated species. pharmaguideline.comwikipedia.org This nucleophilic intermediate is a versatile synthon that can react with a variety of electrophiles (like aldehydes, ketones, or alkyl halides), enabling functionalization at the C2 position. pharmaguideline.com

Alkylation can also occur at the nitrogen atom with alkyl halides, forming a thiazolium cation. wikipedia.org These thiazolium salts are important as catalysts in reactions like the Stetter reaction and can be deprotonated to form N-heterocyclic carbenes. wikipedia.org

Oxidation of the Thiazole Ring and Nitrogen Atom

Oxidation of the thiazole moiety can occur at either the nitrogen or the sulfur atom. Oxidation at the nitrogen atom leads to the formation of a stable, aromatic thiazole N-oxide. wikipedia.org Various oxidizing agents, such as m-chloroperoxybenzoic acid (mCPBA), can be used for this transformation. wikipedia.org Thiazole N-oxides are useful intermediates, for example, in palladium-catalyzed C-H arylations, where the N-oxide directs reactivity to the C2 position under mild conditions. wikipedia.org

Alternatively, oxidation can occur at the sulfur atom, which leads to non-aromatic sulfoxide (B87167) or sulfone products. wikipedia.org In some cases, oxidative conditions can lead to the opening of the thiazole ring. scholaris.cahyphadiscovery.com For instance, magnesium monoperoxyphthalate (MMPP) in the presence of water and an alcohol solvent can facilitate the ring-opening of benzothiazole (B30560) derivatives to yield acyl aminobenzene sulfonate esters. scholaris.ca This process is believed to be initiated by the coordination of a magnesium ion to the thiazole nitrogen, increasing the electrophilicity at C2 and allowing for nucleophilic attack by water. scholaris.ca

Intramolecular Cyclization and Cyclocondensation Reactions to Form Polycyclic Systems

The structure of this compound, containing both a thiazole ring and a propargyl alcohol, provides opportunities for intramolecular cyclization to form fused polycyclic systems. Cyclocondensation reactions are chemical processes that form ring structures by combining two or more reactants, often leading to heterocycles. wisdomlib.org These reactions are significant in synthetic organic chemistry for creating larger cyclic compounds from linear precursors. wisdomlib.org

For example, a related domino alkylation-cyclization reaction starting from substituted propargyl bromides and thiourea (B124793) derivatives can produce 2-aminothiazoles. nih.gov This process involves an initial alkylation followed by a 5-exo-dig cyclization. nih.gov Similarly, the functional groups in this compound could potentially participate in intramolecular reactions to form fused ring systems, such as thiazolopyrimidines or other complex heterocycles, under appropriate catalytic conditions.

Thiazole Ring Formation from Propargyl Alcohols and Thioamides

A highly relevant synthetic transformation is the direct formation of substituted thiazole rings from the reaction of propargyl alcohols and thioamides. This method provides a flexible and rapid route to various substituted thiazoles. researchgate.net The reaction is a cyclocondensation process that has been shown to work well with a range of secondary and tertiary propargyl alcohols, including those with terminal and internal alkyne groups. researchgate.net

The reaction typically proceeds in the presence of a catalyst, such as a silver salt (e.g., AgOTf). Studies have shown that both electron-rich and electron-poor propargyl alcohols can be successfully employed in this cycloaddition, affording the corresponding thiazoles in good yields and with complete regioselectivity. researchgate.net This reaction represents a key method for synthesizing a library of thiazole derivatives structurally related to this compound.

| Compound Name |

|---|

| This compound |

| Indium(III) chloride |

| n-butyllithium |

| m-chloroperoxybenzoic acid (mCPBA) |

| magnesium monoperoxyphthalate (MMPP) |

| Silver trifluoromethanesulfonate (B1224126) (AgOTf) |

Formation of Other Fused Heterocycles (e.g., Pyrazoles, Oxazoles)

The terminal alkyne and propargyl alcohol moieties in this compound are key functional groups that enable its cyclization into various other five-membered heterocyclic rings, most notably pyrazoles and oxazoles. While specific studies detailing these transformations for this exact molecule are not prevalent, the expected reactivity is based on well-established synthetic methodologies for these classes of compounds from similar propargyl precursors. dntb.gov.uaresearchgate.netresearchgate.net

Pyrazoles:

The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. youtube.com The terminal alkyne group in this compound can serve as a synthetic equivalent of a carbonyl group for the construction of the pyrazole (B372694) core. The reaction of terminal alkynes with hydrazines is a known method for producing highly substituted pyrazoles, often catalyzed by transition metals like rhodium or copper. organic-chemistry.orgresearchgate.net

In a potential reaction, this compound could react with hydrazine hydrate (B1144303) (NH₂NH₂·H₂O) or a substituted hydrazine (e.g., phenylhydrazine) under appropriate conditions. The reaction would likely proceed through an initial addition of the hydrazine to the activated triple bond, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The resulting structure would be a thiazolyl-substituted pyrazole, a scaffold of significant interest in medicinal chemistry.

Table 1: Potential Reaction for Pyrazole Formation

| Reactants | Catalyst/Conditions | Potential Product |

| This compound, Hydrazine | Transition metal catalyst (e.g., Cu(I), Rh(I)), Heat | 3-(1-Hydroxy-1-(thiazol-2-yl)ethyl)-1H-pyrazole |

| This compound, Phenylhydrazine | Acid or base catalysis, Heat | 1-Phenyl-3-(1-hydroxy-1-(thiazol-2-yl)ethyl)-1H-pyrazole |

Oxazoles:

The formation of oxazoles from this compound is mechanistically more direct, leveraging the propargyl alcohol functionality. Propargyl alcohols are known precursors for oxazole (B20620) synthesis through reactions with amides, often catalyzed by Brønsted or Lewis acids. acs.orgorganic-chemistry.orgresearchgate.net An efficient one-pot tandem process involving propargylation of an amide followed by cycloisomerization has been developed using catalysts like p-toluenesulfonic acid (PTSA). acs.orgresearchgate.net

This methodology could be applied to this compound, where it would react with a primary amide (R-CONH₂) in the presence of an acid catalyst. The reaction is believed to proceed via the formation of an N-propargylamide intermediate, which then undergoes a 5-exo-dig cyclization to form the oxazole ring. researchgate.net This approach offers a rapid and efficient route to various substituted thiazolyl-oxazoles. acs.orgorganic-chemistry.org Research has also demonstrated the use of calcium salts as sustainable Lewis acid catalysts for the synthesis of thiazoles from propargyl alcohols and thioamides, a protocol that has been extended to oxazole synthesis using amides. acs.orgnih.gov

Table 2: Potential Reaction for Oxazole Formation

| Reactants | Catalyst/Conditions | Potential Product |

| This compound, Benzamide | p-Toluenesulfonic acid (PTSA), Heat | 2-Phenyl-5-(thiazol-2-ylmethyl)oxazole |

| This compound, Acetamide | Zinc triflate (Zn(OTf)₂), Heat | 2-Methyl-5-(thiazol-2-ylmethyl)oxazole |

Role of this compound as a Precursor for Diverse Organic Scaffolds

The structural features of this compound make it a versatile building block for the synthesis of a wide array of more complex organic molecules. lifechemicals.com Propargyl compounds, including alcohols and amines, are recognized for their utility in constructing diverse heterocyclic systems due to the presence of multiple reactive centers. dntb.gov.uaresearchgate.netresearchgate.net The thiazole moiety itself is considered a "privileged scaffold" in drug discovery, appearing in numerous natural products and biologically active agents. lifechemicals.commdpi.comnih.gov

The utility of this compound as a precursor stems from several key reactions:

Cycloaddition Reactions: The terminal alkyne can participate in [3+2] cycloaddition reactions with various 1,3-dipoles, such as azides (to form triazoles) or nitrile oxides, providing access to a range of five-membered heterocycles attached to the thiazole core. researchgate.netbeilstein-journals.org

Coupling Reactions: The terminal alkyne allows for Sonogashira coupling with aryl or vinyl halides, enabling the extension of the carbon skeleton and the synthesis of complex conjugated systems.

Multicomponent Reactions: Propargyl alcohols can be employed in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering high efficiency and atom economy.

Formation of Fused Systems: Through appropriate functionalization, the molecule can be used to construct fused heterocyclic systems. For example, after conversion to an N-propargylamine derivative, intramolecular cyclization can lead to the formation of thiazolo-fused systems. nih.gov The synthesis of fused heterocycles like thiazolo[5,4-d]thiazoles often relies on building blocks that can undergo condensation and cyclization reactions. mdpi.com

The combination of the biologically significant thiazole ring with the synthetically flexible propargyl alcohol functionality positions this compound as a valuable starting material for creating libraries of novel compounds for screening in drug discovery and materials science.

Mechanistic Investigations of Chemical Processes Involving 1 Thiazol 2 Yl Prop 2 Yn 1 Ol

Elucidation of Reaction Pathways

The chemical transformations of 1-(Thiazol-2-yl)prop-2-yn-1-ol and its derivatives are often governed by the inherent reactivity of the thiazole (B1198619) nucleus and the propargyl alcohol moiety. Key reaction pathways include cyclocondensation and multicomponent reactions, which leverage these functional groups to construct more complex heterocyclic systems.

One of the most prominent reaction pathways for precursors and derivatives related to this compound is the Hantzsch thiazole synthesis and its modifications. mdpi.com This method is a cornerstone for creating the thiazole ring itself, typically involving the condensation of an α-haloketone with a thioamide or thiourea (B124793). organic-chemistry.orgnih.gov For a molecule like this compound, the thiazole ring is already present, making it a building block for further transformations.

A significant pathway involves its derivatives in the synthesis of fused heterocyclic systems, such as thiazolyl-pyrazoles. A plausible mechanism for the formation of these compounds involves a multi-step, one-pot reaction. organic-chemistry.org The process can be initiated by the reaction of a bromoacetyl derivative with thiosemicarbazide (B42300), which, after cyclization and dehydration, forms a 2-hydrazino-thiazole intermediate in situ. organic-chemistry.org This intermediate can then undergo a condensation reaction with a suitable carbonyl compound to yield the final product. organic-chemistry.org

Another well-documented pathway is cyclocondensation, which can be used to form thiazolo-pyrimidine systems. asianpubs.orgresearchgate.net For instance, a pyrimidine (B1678525) derivative can be reacted with chloroacetyl chloride to afford a fused thiazolo-pyrimidine. asianpubs.org Similarly, a three-component reaction between a pyrimidine, chloroacetic acid, and an aldehyde can also yield these fused systems. asianpubs.org The reaction of 1-alkynyl(phenyl)-λ3-iodanes with thioureas or thioamides also proceeds via cyclocondensation to furnish thiazoles. nih.gov

These pathways highlight the utility of the thiazole moiety as a scaffold for building diverse molecular architectures through sequential condensation and cyclization reactions.

Identification and Characterization of Reaction Intermediates

The elucidation of a reaction mechanism is heavily dependent on the identification and characterization of transient species or stable intermediates that form along the reaction coordinate. In the synthesis of complex heterocyclic systems from thiazole-containing precursors, several key intermediates have been proposed and, in some cases, isolated.

The general Hantzsch synthesis proceeds through a proposed sequence of intermediates. The reaction is believed to initiate with the S-alkylation of the thiourea by the α-haloketone, forming an S-alkylated isothiourea. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a hydroxylated thiazoline (B8809763) intermediate. Subsequent dehydration of this cyclic intermediate yields the aromatic thiazole ring.

Table 1: Key Intermediates in Thiazole Synthesis Pathways

| Reaction Pathway | Proposed Intermediate(s) | Role in Mechanism |

|---|---|---|

| Hantzsch Thiazole Synthesis | Isothiourea adduct, Hydroxylated thiazoline | Formed from initial nucleophilic attack, followed by cyclization before dehydration. |

| Thiazolyl-pyrazole Synthesis | 2-Hydrazino-thiazole derivative | Formed in situ from a bromoacetyl compound and thiosemicarbazide; acts as the nucleophile in the subsequent condensation step. organic-chemistry.org |

Characterization of these intermediates is typically performed using spectroscopic methods such as NMR and IR, as well as mass spectrometry, to confirm their proposed structures.

Kinetic and Thermodynamic Aspects of Transformations

The rate and feasibility of chemical transformations involving this compound are influenced by kinetic and thermodynamic factors. While detailed quantitative data such as reaction rate constants and activation energies are not extensively reported for this specific compound, valuable insights can be drawn from studies on related transformations.

The Hantzsch thiazole synthesis, a key related pathway, has been the subject of kinetic analysis. A Hammett substitution correlation analysis has been used to understand the factors controlling the stereochemical outcome of the reaction. nih.gov This type of analysis confirms that the rate of epimerization during thiazole formation is influenced by the electronic properties of the substituents, which stabilize the transition states involved. nih.gov

The conditions under which reactions are performed have a significant kinetic impact. For example, the use of microwave irradiation in Hantzsch syntheses can dramatically reduce reaction times compared to conventional heating methods. Reactions that require several hours under reflux can be completed in minutes with microwave assistance, leading to comparable or even higher yields. nih.gov This acceleration is attributed to the efficient and rapid heating of the polar solvent and reactants by the microwave energy.

Table 2: Comparison of Reaction Conditions on Thiazole Synthesis Kinetics

| Method | Solvent | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Conventional Heating | Methanol | 8 hours | Lower | nih.gov |

| Microwave Irradiation | Methanol | 2-5 minutes | Higher | nih.gov |

| Ultrasonic Irradiation | Ethanol/Water | Not specified | 60% | mdpi.com |

The oxidation of the propargyl radical, a key fragment of the title compound, is known to be very fast, with a rate constant on the order of 10⁻¹⁰ cm³ per molecule per second, and is nearly independent of temperature and pressure. youtube.com This suggests that transformations involving the propargyl moiety, particularly under oxidative or radical conditions, are likely to be kinetically facile.

Proposed Radical Pathways in Electrochemical Reactions

The electrochemical behavior of this compound is of significant interest due to the presence of two redox-active moieties: the thiazole ring and the propargyl alcohol. Electrochemical methods can initiate unique transformations via radical intermediates that are often inaccessible through conventional thermal reactions.

Studies on the electrochemical oxidation of thiazole derivatives show that the process is initiated at the anode by the oxidation of the thiazole ring to form a radical cation intermediate. researchgate.netresearchgate.net This one-electron oxidation is a common pathway for many nitrogen-containing heterocycles and is the first step in subsequent functionalization reactions, such as C-H phosphonylation. researchgate.netbohrium.com The stability and electronic structure of these radical cations have been investigated using electron paramagnetic resonance (EPR) spectroscopy and theoretical calculations. researchgate.net

Simultaneously, the propargyl alcohol group can also undergo electrochemical oxidation. The anodic oxidation of secondary propargyl alcohols is proposed to proceed via radical species. rsc.org This can lead to the formation of novel structures, such as dioxo-orthoesters, under mild, metal-free conditions. rsc.orgnih.gov The oxidation of sensitive propargylic benzylic alcohols has also been achieved using electrochemical mediators, which facilitate the electron transfer process. nih.gov

Given these precedents, a proposed radical pathway for the electrochemical oxidation of this compound would involve the initial formation of either a thiazole radical cation or a radical centered on the alcohol-bearing carbon of the propargyl group. The specific pathway taken would depend on the relative oxidation potentials of the two moieties. The subsequent reactions of these radical intermediates could lead to polymerization, C-C coupling, or functionalization, depending on the reaction conditions and the electrolytes present. researchgate.netrsc.org

Table 3: Plausible Radical Intermediates in Electrochemical Oxidation

| Moiety | Proposed Radical Species | Formation Mechanism | Reference |

|---|---|---|---|

| Thiazole Ring | Thiazole Radical Cation | Anodic one-electron oxidation of the heterocyclic ring. | researchgate.netresearchgate.net |

| Propargyl Alcohol | Propargyl Radical | Anodic oxidation of the secondary alcohol functionality. | rsc.org |

The study of phenolic thiazoles has also revealed their capacity for radical scavenging, indicating the ability of the thiazole ring system to stabilize radical species. semanticscholar.org

Influence of Catalysis on Reaction Mechanisms

Catalysis plays a pivotal role in directing the reaction mechanisms of thiazole-containing compounds, enhancing reaction rates, improving yields, and controlling selectivity.

Acid Catalysis: The Hantzsch thiazole synthesis can be influenced by the acidity of the reaction medium. Performing the condensation under acidic conditions can alter the regioselectivity of the products. rsc.org For example, the reaction of α-halogeno ketones with N-monosubstituted thioureas, which typically yields 2-(N-substituted amino)thiazoles in neutral solvents, can produce a mixture including 3-substituted 2-imino-2,3-dihydrothiazoles under acidic conditions. rsc.org Strong acids like trifluoromethanesulfonic acid (TfOH) have also been used to catalyze the coupling of α-diazoketones with thioureas to provide thiazole derivatives. organic-chemistry.org

Metal Catalysis: A wide range of metal catalysts are employed in the synthesis and functionalization of thiazoles. Copper-catalyzed reactions are used for the direct arylation of heterocycle C-H bonds. organic-chemistry.org This method allows for the formation of C-C bonds under relatively mild conditions.

Heterogeneous and Reusable Catalysts: To align with the principles of green chemistry, solid-supported catalysts have been developed. Silica-supported tungstosilisic acid has been used as an efficient and reusable catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives, providing good to excellent yields under both conventional heating and ultrasonic irradiation. mdpi.com The catalyst can be recovered by simple filtration and reused, which is advantageous for sustainable chemical processing. mdpi.com

Table 4: Catalysts in Thiazole-Related Syntheses

| Catalyst Type | Example | Reaction Type | Influence on Mechanism | Reference |

|---|---|---|---|---|

| Acid | 10M-HCl | Hantzsch Synthesis | Alters regioselectivity, favoring imino-dihydrothiazole isomers. | rsc.org |

| Acid | Trifluoromethanesulfonic acid (TfOH) | Coupling of diazoketones and thioureas | Promotes formation of 2,4-disubstituted thiazoles. | organic-chemistry.org |

| Metal | Copper (Cu) | C-H Arylation | Catalyzes direct C-C bond formation on the thiazole ring. | organic-chemistry.org |

| Heterogeneous | Silica (B1680970) Supported Tungstosilisic Acid | Hantzsch Synthesis (Multicomponent) | Enables efficient, one-pot synthesis with catalyst reusability. | mdpi.com |

Computational and Theoretical Chemistry Studies on 1 Thiazol 2 Yl Prop 2 Yn 1 Ol

Quantum Chemical Calculations of Molecular Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to model the distribution of electrons within 1-(Thiazol-2-yl)prop-2-yn-1-ol, which in turn governs its stability, reactivity, and intermolecular interactions. Such calculations provide a basis for more specific analyses of the molecule's electronic landscape.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key determinants of a molecule's chemical reactivity. youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic or basic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic or acidic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. In thiazole (B1198619) derivatives, the HOMO is often distributed across the electron-rich thiazole ring and sulfur atom, while the LUMO may be located over the π-system. For this compound, the HOMO is expected to be localized on the thiazole ring, whereas the LUMO is likely distributed over the alkynyl group. An analysis of the FMOs can indicate a potential for charge transfer within the molecule, which influences its stability. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for a Thiazole Derivative This table presents typical data for analogous compounds, as specific experimental or computational values for this compound are not available in the cited literature.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| ELUMO | -1.2 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is highly effective for identifying the regions that are rich or deficient in electrons, thereby predicting how the molecule will interact with other chemical species. MEP maps are color-coded to show different potential values: red typically indicates regions of high electron density (negative potential), which are prone to electrophilic attack, while blue signifies regions of low electron density (positive potential), which are susceptible to nucleophilic attack.

For this compound, an MEP map would be expected to show a negative potential (red/yellow) around the electronegative nitrogen and sulfur atoms of the thiazole ring and the oxygen atom of the hydroxyl group. These areas represent the most likely sites for hydrogen bonding and interactions with electrophiles. Conversely, a positive potential (blue) would be anticipated around the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor site.

In this compound, significant stabilizing interactions would be expected. These could include the delocalization of lone pair electrons from the nitrogen, sulfur, and oxygen atoms into the antibonding orbitals (π) of the thiazole ring and the propynyl group. The magnitude of the second-order perturbation energy (E(2)) for these interactions reflects their importance in stabilizing the molecular structure. For instance, a strong interaction between a lone pair on the sulfur atom and a π orbital of the adjacent C=N bond would indicate significant electron delocalization and contribute to the planarity and aromaticity of the thiazole ring.

Table 2: Illustrative NBO Analysis for Key Interactions in a Thiazole Derivative This table presents hypothetical second-order perturbation energies (E(2)) to illustrate common intramolecular interactions. Specific data for this compound is not available in the cited literature.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N3 | π* (C2-S1) | 25.5 | Lone pair delocalization contributing to ring stability. |

| LP (1) S1 | σ* (C2-N3) | 5.8 | Hyperconjugation involving the sulfur lone pair. |

| LP (2) O8 | σ* (C7-H9) | 3.2 | Intramolecular hydrogen bonding stabilization. |

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, theoretical models can be used to study various reactions, such as cycloadditions involving the alkyne group.

For example, studies on the [3+2] cycloaddition reaction of prop-2-yn-1-ol with azides have utilized DFT calculations to investigate the reaction mechanism and regioselectivity. researchgate.net By calculating the activation energies for different possible pathways (e.g., ortho and meta substitution), researchers can predict which product is kinetically favored. researchgate.net The geometry of the transition states can be optimized to understand the bonding changes that occur during the reaction. This type of analysis could be applied to this compound to predict its reactivity in similar cycloaddition reactions, providing valuable guidance for synthetic chemists.

Prediction of Spectroscopic Parameters to Aid Structural Elucidation

Theoretical calculations can accurately predict various spectroscopic parameters, which serve as a powerful tool for confirming the structure of newly synthesized compounds. By comparing computationally simulated spectra with experimental data, chemists can validate the identity and purity of a substance.

For this compound, methods like DFT can be used to simulate:

NMR Spectra: Chemical shifts (δ) for ¹H and ¹³C nuclei can be calculated and compared with experimental NMR data to assign specific signals to the corresponding atoms in the molecule.

IR Spectra: Vibrational frequencies corresponding to the stretching and bending of different bonds (e.g., O-H, C≡C, C=N) can be computed. This helps in identifying the presence of key functional groups.

Mass Spectra: While less common, computational methods can help predict fragmentation patterns observed in mass spectrometry.

The close agreement between predicted and observed spectroscopic data provides strong evidence for the proposed molecular structure. nih.gov

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data This table provides a hypothetical comparison to demonstrate the application of computational spectroscopy. Specific data for this compound is not available in the cited literature.

| Parameter | Functional Group / Atom | Calculated Value | Experimental Value |

|---|---|---|---|

| ¹H NMR Chemical Shift (ppm) | -OH | 4.5 | 4.3 |

| ¹³C NMR Chemical Shift (ppm) | Thiazole C2 | 168.0 | 167.5 |

| IR Frequency (cm⁻¹) | C≡C stretch | 2125 | 2120 |

Conformational Analysis and Stereochemical Considerations

The three-dimensional shape (conformation) of a molecule is crucial for its physical properties and biological activity. Conformational analysis involves identifying the most stable arrangements of atoms in a molecule, which correspond to energy minima on the potential energy surface.

For this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the thiazole ring to the chiral carbinol carbon. Computational methods can be used to perform a systematic scan of this rotation, calculating the energy at each rotational angle to generate a potential energy profile. This profile reveals the most stable (low-energy) conformers and the energy barriers to rotation between them. Studies on similar N-(Thiazol-2-yl) benzamide structures have shown that weak intramolecular interactions, such as those between the thiazole sulfur and nearby atoms, can play a significant role in determining conformational preference. researchgate.net Understanding the preferred conformation of this compound is essential for predicting how it might fit into a biological receptor or pack in a crystal lattice.

Solvent Effects on Molecular Properties and Reactivity (Theoretical)

The primary method for modeling solvent effects in computational chemistry is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM). In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This method allows for the calculation of how the solvent's polarity affects the electronic structure and, consequently, the properties of the solute molecule.

Influence on Molecular Geometry:

The polarity of the solvent can induce changes in the bond lengths and bond angles of a solute molecule. For thiazole derivatives, it is theoretically predicted that increasing solvent polarity can lead to the polarization and elongation of specific bonds. This is a consequence of the interaction between the solvent's electric field and the charge distribution within the molecule. While specific data for this compound is not available, studies on related heterocyclic compounds have shown that bonds with a higher degree of polarity are more susceptible to these solvent-induced geometric changes.

Impact on Electronic Properties:

A key molecular property that is highly sensitive to the solvent environment is the dipole moment. An increase in solvent polarity generally leads to an increase in the dipole moment of polar molecules. This is due to the stabilization of the charge-separated states by the surrounding dielectric medium. Theoretical calculations on various thiazole derivatives have consistently shown this trend.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also affected by the solvent. The energies of both HOMO and LUMO are typically stabilized (lowered) in the presence of a polar solvent. However, the extent of stabilization can differ, leading to a change in the HOMO-LUMO energy gap. A smaller energy gap generally implies higher chemical reactivity. mdpi.com

The following table illustrates the theoretical effect of different solvents on the electronic properties of a representative thiazole azo dye, demonstrating the general trends that could be expected for this compound.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Carbon Tetrachloride | 2.24 | 6.85 | -5.98 | -2.87 | 3.11 |

| Chloroform (B151607) | 4.81 | 7.54 | -6.02 | -2.93 | 3.09 |

| Dichloromethane | 8.93 | 8.01 | -6.05 | -2.98 | 3.07 |

| Dimethylsulfoxide | 46.7 | 9.12 | -6.11 | -3.05 | 3.06 |

Note: The data in this table is based on a computational study of a thiazole azo dye and is presented here for illustrative purposes to show general trends in solvent effects. mdpi.com

Solvatochromism and Reactivity:

The solvent-dependent changes in the electronic structure can lead to observable phenomena such as solvatochromism, which is the change in the color of a substance when dissolved in different solvents. This is a direct consequence of the solvent's influence on the energy difference between the ground and excited electronic states. Theoretical studies on thiazole derivatives have successfully predicted and explained their solvatochromic behavior by calculating the absorption wavelengths in various solvents using Time-Dependent Density Functional Theory (TD-DFT). urfu.ru

Role As a Synthetic Building Block in Advanced Organic Synthesis

Application in the Construction of Complex Multicyclic Systems

The strategic placement of reactive functional groups in 1-(Thiazol-2-yl)prop-2-yn-1-ol makes it an excellent precursor for the synthesis of intricate multicyclic and heterocyclic systems. The alkyne and hydroxyl groups of the propargyl moiety, in concert with the thiazole (B1198619) ring, can participate in a variety of cyclization and multicomponent reactions to construct fused or spirocyclic frameworks.

Research has demonstrated that related structures containing thiazole and propargyl-type moieties are effective in building complex heterocyclic systems. For example, derivatives with a prop-2-ynyloxy group can undergo cyclocondensation reactions with reagents like thiosemicarbazide (B42300) and phenacyl bromides to form complex 1-(thiazol-2-yl)-4,5-dihydropyrazoles. nih.gov This highlights the potential of the thiazole-propargyl framework to act as a linchpin in assembling polycyclic structures.

Furthermore, the propargyl alcohol unit is a well-established partner in cycloaddition reactions. The terminal alkyne can readily participate in 1,3-dipolar cycloadditions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form 1,2,3-triazole rings. This strategy has been employed to synthesize complex molecules where a triazole ring links a thiazole-containing unit to other heterocyclic systems, such as imidazo[2,1-b]thiazoles. researchgate.net The resulting multicyclic compounds are of significant interest in medicinal chemistry due to their diverse biological activities.

The following table summarizes representative examples of multicyclic systems that can be accessed from thiazole-propargyl precursors.

| Precursor Type | Reaction Type | Resulting Multicyclic System |

| Thiazole with prop-2-ynyloxy group | Cyclocondensation | 1-(Thiazol-2-yl)-4,5-dihydropyrazole |

| Thiazole-propargyl carbaldehyde | 1,3-Dipolar Cycloaddition / Condensation | 6-(1H-1,2,3-triazol-4-yl)-5-(1-(thiazol-2-yl)-4,5-dihydro-1H-pyrazol-5-yl)imidazo[2,1-b]thiazole researchgate.net |

| Dithiooxamide and aldehydes | Condensation/Dehydrogenation | Thiazolo[5,4-d]thiazole mdpi.com |

Precursor for Advanced Organic Materials (non-biological applications)

The unique electronic and structural features of this compound also position it as a promising precursor for the development of advanced organic materials. Thiazole-containing compounds are known to be components of functional materials such as fluorescent dyes, organic semiconductors, and solar cells. researchgate.net The thiazole ring provides a stable, electron-rich aromatic core, while the propargyl group offers a site for polymerization or for linking the molecule into larger conjugated systems.

The terminal alkyne of the propargyl group can undergo polymerization reactions, such as those catalyzed by transition metals, to produce polymers with conjugated backbones. The resulting polyacetylenes incorporating thiazole side chains could exhibit interesting optical and electronic properties. Additionally, the hydroxyl group provides a handle for further functionalization, allowing the material's properties, such as solubility and processability, to be fine-tuned.

Thiazole-based boron complexes bearing β-ketoiminate ligands have been synthesized and shown to act as novel fluorescent dyes. researchgate.net The synthetic versatility of the propargyl alcohol moiety in this compound could be exploited to incorporate this scaffold into similar complex dye structures, potentially leading to materials with applications in organic light-emitting diodes (OLEDs) or as fluorescent probes.

Diversification Strategies Using the Propargyl Alcohol and Thiazole Moieties

The synthetic utility of this compound is greatly enhanced by the distinct reactivity of its two core components: the propargyl alcohol and the thiazole ring. This allows for a wide range of diversification strategies to generate libraries of related compounds.

Reactivity of the Propargyl Alcohol Moiety: The propargyl alcohol group is a remarkably versatile functional group. nih.gov The terminal alkyne can undergo a variety of transformations:

Cycloadditions: As mentioned, it is an excellent substrate for [3+2] cycloadditions with azides to form triazoles. rsc.org

Coupling Reactions: It can participate in Sonogashira, Cadiot-Chodkiewicz, and Glaser coupling reactions to form extended π-conjugated systems.

Rearrangements: Under specific conditions, propargyl alcohols can undergo rearrangements. For instance, treatment of a related compound, 1-(5-methyl-thiazol-2-yl)-prop-2-yn-1-ol, with Ph3P(SCN)2 leads to an SN2' reaction to furnish an allenyl thiocyanate (B1210189), bypassing the formation of the propargyl thiocyanate. qucosa.de Similarly, the rsc.orgresearchgate.net-Wittig rearrangement of α-(prop-2-yn-1-yloxy)hydrazones, derived from propargyl alcohol, provides a route to complex heterocyclic ketones. rsc.org

Addition Reactions: The alkyne can be hydrated to form a ketone (Meyer-Schuster rearrangement) or undergo various other addition reactions.

The secondary alcohol provides another point for modification, such as oxidation to the corresponding ynone, esterification, or etherification.

| Reaction Type | Reagents/Conditions | Product Type |

| [3+2] Cycloaddition | Benzyl azides, Cu(II) catalyst | α-[(1,2,3-triazol-4-yl)methoxy]hydrazones rsc.org |

| SN2' Reaction | Ph3P(SCN)2 | Allenyl thiocyanate qucosa.de |

| rsc.orgresearchgate.net-Wittig Rearrangement | Base | Alkyl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones rsc.org |

| Acid-catalyzed reaction | 1,1-diarylprop-2-yn-1-ols | Benzochromenes researchgate.net |

Reactivity of the Thiazole Moiety: The thiazole ring is a stable aromatic heterocycle, but it can also be functionalized to introduce further diversity. nih.govresearchgate.net While often employed as a core structural unit, electrophilic aromatic substitution can occur, typically at the C5 position if it is unsubstituted and the ring is sufficiently activated. The nitrogen atom of the thiazole ring can also be involved in coordination with metal centers, influencing the reactivity of the rest of the molecule. This dual reactivity allows for sequential or orthogonal modification strategies, where one part of the molecule is altered while the other remains intact.

Scaffold Engineering for Targeted Chemical Reactivity

The concept of "scaffold engineering" involves using a core molecular framework to systematically develop new molecules with desired properties. The this compound structure represents an excellent example of such a scaffold for targeting specific chemical reactivity and, by extension, biological activity. The combination of the thiazole ring, often considered a "privileged" scaffold in medicinal chemistry, with the synthetically versatile propargyl alcohol creates a powerful platform for generating novel chemical entities. nih.govmdpi.commdpi.com

By modifying substituents on the thiazole ring (e.g., at the C4 or C5 positions), chemists can modulate the electronic properties of the entire molecule. This, in turn, can influence the reactivity of the propargyl alcohol moiety. For example, introducing an electron-withdrawing group on the thiazole ring could increase the acidity of the terminal alkyne proton, facilitating its deprotonation for coupling reactions.

Conversely, transformations of the propargyl alcohol group can be used to introduce new functionalities while leaving the thiazole core untouched. This allows for the exploration of structure-activity relationships, where the thiazole unit ensures recognition by a biological target, and modifications at the propargyl position are used to optimize binding affinity or other properties. This approach is central to the development of multi-target inhibitors and other complex bioactive molecules where precise control over the three-dimensional arrangement of functional groups is crucial. mdpi.com The rigid, linear nature of the propargyl group, combined with the planar thiazole ring, provides a well-defined vector for projecting substituents into chemical or biological space.

Advanced Analytical Methodologies for Characterization of Reaction Products and Intermediates

High-Resolution Mass Spectrometry for Product Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of synthesized molecules. By providing a highly accurate mass measurement, typically to within a few parts per million (ppm), HRMS allows for the determination of a unique molecular formula.

For 1-(Thiazol-2-yl)prop-2-yn-1-ol (Molecular Formula: C₆H₅NOS), HRMS would be used to verify the exact mass of the molecular ion. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly employed. The expected monoisotopic mass would be compared against the measured mass to confirm the compound's identity. For instance, in the characterization of complex thiazole (B1198619) derivatives, mass spectrometry is routinely used to confirm the molecular weight, with the molecular ion peak (M+) providing direct evidence of the final product ekb.eg. The fragmentation pattern observed in the mass spectrum can also offer structural information, revealing characteristic losses of functional groups like water or the propargyl moiety, which further supports the proposed structure mdpi.com.

Nuclear Magnetic Resonance Spectroscopy for Structural Assignments and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural determination of organic compounds. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular structure.

For This compound , the ¹H NMR spectrum is expected to show distinct signals for each unique proton. The protons on the thiazole ring typically appear in the aromatic region, with chemical shifts reported between 7.20 and 7.80 ppm for similar thiazole structures nih.govacs.org. The methine proton (CH-OH) adjacent to the hydroxyl group would likely appear as a triplet or doublet of doublets, depending on coupling, while the terminal alkyne proton would be a sharp singlet. The hydroxyl proton signal can vary in position and may be broadened.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The carbons of the thiazole ring have characteristic shifts, with the carbon atom at position 5 (C5) often appearing around 110–115 ppm in related 4-phenyl-1,3-thiazole derivatives. Aliphatic carbons, such as the one bearing the methyl sulfonyl group in some derivatives, are observed in the range of 44.01–44.03 ppm acs.org. The sp-hybridized carbons of the alkyne group would also have distinctive chemical shifts. The comprehensive structural elucidation of novel thiazole compounds consistently relies on the detailed analysis of both ¹H and ¹³C NMR spectra nih.govacs.orgmdpi.com.

Table 1: Predicted ¹H NMR Spectral Data for this compound This table is based on typical chemical shift values for analogous functional groups and thiazole derivatives.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Thiazole H-4 | 7.20 - 7.80 | Doublet | ~3-4 |

| Thiazole H-5 | 7.20 - 7.80 | Doublet | ~3-4 |

| CH-OH | ~5.5 - 5.8 | Triplet | ~6 |

| C≡CH | ~2.5 - 2.8 | Singlet | N/A |

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table is based on typical chemical shift values for analogous functional groups and thiazole derivatives.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C-2 | ~165 - 170 |

| Thiazole C-4 | ~140 - 145 |

| Thiazole C-5 | ~115 - 120 |

| C H-OH | ~60 - 65 |

| C ≡CH | ~80 - 85 |

Infrared Spectroscopy for Functional Group Identification in Reaction Monitoring

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence or absence of key functional groups within a molecule. It is particularly useful for monitoring the progress of a reaction by observing the disappearance of reactant peaks and the appearance of product peaks.

In the synthesis of This compound , IR spectroscopy would confirm the presence of the crucial hydroxyl (-OH) and alkyne (C≡C and C≡C-H) groups. The hydroxyl group exhibits a characteristic broad absorption band in the region of 3200-3600 cm⁻¹. The terminal alkyne C≡C-H stretch gives rise to a sharp, intense peak around 3300 cm⁻¹, while the C≡C triple bond stretch appears as a weaker absorption in the 2100-2260 cm⁻¹ range nih.govnist.gov. The vibrations associated with the thiazole ring, including C=N and C=C stretching, would also be present in the fingerprint region (typically below 1600 cm⁻¹) researchgate.net.

Table 3: Characteristic IR Absorption Frequencies for this compound This table is based on established IR correlation charts and data from analogous compounds.

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H | Stretch | 3200 - 3600 | Broad, Strong |

| C≡C-H | Stretch | ~3300 | Sharp, Strong |

| C-H (Thiazole) | Stretch | ~3100 | Medium |

| C≡C | Stretch | 2100 - 2260 | Weak to Medium |

| C=N (Thiazole) | Stretch | ~1600 | Medium |

X-ray Crystallography for Absolute Structure Determination of Derivatives and Intermediates

When a compound or a suitable derivative can be grown as a single crystal, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming connectivity, stereochemistry, and conformation.

While obtaining a suitable crystal of This compound itself may be challenging, derivatives are often synthesized to facilitate crystallization. The molecular structures of numerous complex thiazole derivatives have been unequivocally confirmed using single-crystal X-ray diffraction nih.govacs.org. This method is invaluable for resolving any structural ambiguities that may remain after spectroscopic analysis. For example, X-ray studies on novel thiazole inhibitors have revealed detailed binding modes with target enzymes, guiding further rational drug design acs.orgnih.gov. The solved crystal structure provides absolute proof of the molecular framework researchgate.net.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental to the synthesis of This compound , serving to monitor reaction progress, separate the final product from starting materials and byproducts, and assess its purity.

Thin-Layer Chromatography (TLC) is used for rapid, qualitative analysis of the reaction mixture. By spotting the mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system (e.g., a mixture of chloroform (B151607) and methanol), the separation of components can be visualized rsc.orgaip.org. TLC is essential for determining the reaction's endpoint and for optimizing conditions for larger-scale purification.

Flash Column Chromatography is the standard technique for purifying the synthesized compound on a preparative scale. Using a stationary phase like silica gel and a carefully selected mobile phase, this method allows for the isolation of the target compound in high purity. The fractions collected are typically analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) offers a more powerful method for assessing the final purity of the compound. Using a C18 reversed-phase column with a mobile phase such as an acetonitrile/buffer mixture, HPLC can detect even minor impurities researchgate.net. It provides quantitative data on the purity level, which is crucial for subsequent applications.

Influence of Structural Modifiers on Reactivity and Synthetic Outcomes

Substituent Effects on Reaction Efficiency and Selectivity

The electronic nature and position of substituents on the thiazole (B1198619) ring of 1-(thiazol-2-yl)prop-2-yn-1-ol analogues play a critical role in modulating the molecule's reactivity. The thiazole ring itself, being an electron-deficient aromatic system, influences the electron density of the adjacent propargyl alcohol. The introduction of either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) at the C4 and C5 positions of the thiazole ring can either enhance or diminish the reactivity of the molecule and dictate the selectivity of certain transformations.

For instance, in cyclization reactions, the presence of an EDG, such as a methyl or methoxy (B1213986) group, on the thiazole ring can increase the nucleophilicity of the thiazole nitrogen, potentially facilitating intramolecular cyclization pathways. Conversely, an EWG, like a nitro or cyano group, would decrease the nucleophilicity of the ring nitrogen, possibly favoring intermolecular reactions or alternative reaction pathways. The efficiency of these reactions, often measured by reaction yield and rate, is therefore highly dependent on these substituent effects.

While specific quantitative data for this compound is not extensively documented in publicly available literature, general principles of organic chemistry suggest the following trends:

| Substituent at C4/C5 | Electronic Effect | Expected Impact on Nucleophilicity of Thiazole N | Potential Influence on Reaction Rate (e.g., Cyclization) |

| -CH₃ | Electron-donating | Increase | Acceleration |

| -OCH₃ | Electron-donating | Increase | Acceleration |

| -Cl | Electron-withdrawing | Decrease | Deceleration |

| -NO₂ | Electron-withdrawing | Decrease | Significant Deceleration |

Steric and Electronic Factors in Reaction Control

Beyond purely electronic effects, steric hindrance plays a significant role in governing the reaction outcomes of this compound and its derivatives. Bulky substituents in proximity to the reactive centers—the hydroxyl group and the alkyne—can impede the approach of reagents, thereby influencing the regioselectivity and stereoselectivity of reactions.

For example, in reactions involving the hydroxyl group, such as esterification or etherification, a large substituent at the C4 position of the thiazole ring could sterically hinder the approach of the acylating or alkylating agent. This could necessitate more forcing reaction conditions or lead to lower yields compared to an unsubstituted analogue. Similarly, in metal-catalyzed reactions involving the alkyne moiety, bulky groups on the thiazole ring could influence the coordination of the metal catalyst, potentially altering the course of the reaction.

The interplay between steric and electronic factors is crucial for reaction control. A bulky, electron-donating group might have opposing effects. While its electronic properties could accelerate a reaction, its steric bulk might retard it. The dominant factor would depend on the specific reaction mechanism and the nature of the transition state.

Structure-Reactivity Relationships in Thiazole-Containing Propargyl Alcohols

The structure-reactivity relationship (SRR) in thiazole-containing propargyl alcohols is a key area of study for understanding their chemical behavior. The thiazole ring is not merely a passive scaffold but an active participant in many reactions. The lone pair of electrons on the nitrogen atom and the d-orbitals of the sulfur atom contribute to the electronic environment of the molecule.

The acidity of the propargylic proton can be influenced by substituents on the thiazole ring. Electron-withdrawing groups can increase the acidity of this proton, making it more susceptible to deprotonation by a base. This is a critical step in many reactions, such as Sonogashira couplings or the formation of acetylides for subsequent nucleophilic attack.

Furthermore, the propargyl alcohol moiety can undergo rearrangement reactions, such as the Meyer-Schuster rearrangement, to form α,β-unsaturated carbonyl compounds. The facility of such rearrangements can be influenced by the electronic properties of the thiazole ring. An electron-donating group on the thiazole ring might stabilize a carbocation intermediate, thereby facilitating the rearrangement.

While comprehensive SRR studies specifically on this compound are limited, research on analogous systems provides valuable insights. For instance, studies on the biological activity of various thiazole derivatives often reveal that small changes in substitution patterns can lead to significant differences in activity, a principle that also applies to chemical reactivity. nih.govnih.gov

Design Principles for Optimized Synthetic Pathways and Novel Compound Generation

A thorough understanding of the influence of structural modifiers on reactivity allows for the formulation of design principles for the synthesis of novel compounds and the optimization of existing synthetic pathways.

Key Design Principles:

Modulation of Reactivity: By judiciously choosing substituents on the thiazole ring, the reactivity of the propargyl alcohol can be fine-tuned. For reactions requiring a more nucleophilic thiazole nitrogen, electron-donating groups should be incorporated. For reactions favored by a more electrophilic alkyne, electron-withdrawing groups would be beneficial.

Control of Selectivity: Steric hindrance can be strategically employed to control regioselectivity and stereoselectivity. The placement of bulky groups can block certain reaction sites, directing the reaction to a desired pathway.

Facilitation of Tandem Reactions: The dual functionality of this compound (an alcohol and an alkyne) makes it an excellent substrate for tandem or cascade reactions. By carefully designing the substrate and choosing the appropriate reaction conditions, complex molecular scaffolds can be constructed in a single synthetic operation. For example, a reaction could be initiated at the alcohol, followed by a cyclization involving the alkyne.

Generation of Molecular Diversity: The thiazole ring and the propargyl alcohol moiety provide multiple points for diversification. A library of analogues can be generated by varying the substituents on the thiazole ring, by derivatizing the hydroxyl group, and by performing various addition reactions to the alkyne. This approach is fundamental in medicinal chemistry for the discovery of new therapeutic agents.

The application of these design principles, supported by a growing understanding of the structure-reactivity relationships of thiazole-containing propargyl alcohols, will continue to drive the development of efficient synthetic methodologies and the creation of novel and functional molecules.

Q & A

What are the common synthetic routes for preparing 1-(Thiazol-2-yl)prop-2-yn-1-ol, and how can reaction conditions be optimized for yield improvement?

Level: Basic

Methodological Answer:

The synthesis typically involves coupling reactions between thiazole derivatives and propargyl alcohols. For example, cyclization strategies using aryl isothiocyanates (as in ) can be adapted, where reaction conditions (temperature, catalyst, solvent) are critical. Optimization may include:

- Catalyst Screening: Use of acid catalysts (e.g., HCl) for cyclization, as demonstrated in thiourea cyclization to form thiazole-containing heterocycles .

- Solvent Effects: Polar aprotic solvents like DMF or THF enhance reactivity.

- Temperature Control: Reactions often proceed at 60–80°C to balance yield and side-product formation.

Yield improvements can be monitored via TLC or HPLC, with iterative adjustments to stoichiometry and reaction time.

How can X-ray crystallography be utilized to confirm the molecular structure of this compound derivatives?

Level: Basic

Methodological Answer:

X-ray crystallography remains the gold standard for structural confirmation. Key steps include:

- Crystal Growth: Slow evaporation from solvents like ethanol or acetonitrile to obtain high-quality single crystals.

- Data Collection: Use a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation.

- Refinement: Employ SHELXL ( ) for structure refinement, leveraging its robust algorithms for handling small-molecule data .

- Validation: Check CIF files for bond lengths, angles, and R-factors (target < 0.05). Software like Olex2 integrates SHELX tools for streamlined analysis.

What spectroscopic techniques are most effective in characterizing this compound, and how should data interpretation be approached?

Level: Basic

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy: Key peaks include -OH stretch (~3200 cm⁻¹) and thiazole ring vibrations (1600–1500 cm⁻¹).

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and fragments (e.g., loss of -C≡CH).

What strategies are recommended for resolving contradictions in biological activity data of this compound analogs across different studies?

Level: Advanced

Methodological Answer:

Discrepancies often arise from assay variability or structural modifications. Strategies include:

- Standardized Assays: Replicate studies under controlled conditions (e.g., cell lines, incubation time) to isolate variables.

- SAR Analysis: Compare substituent effects; e.g., anti-Parkinsonian activity in thiazol-urea derivatives () depends on aryl group electronics .

- Meta-Analysis: Pool data from multiple studies using tools like RevMan to identify trends.

- Crystallographic Validation: Confirm active conformations via protein-ligand co-crystallography.

How can computational modeling aid in the design of this compound derivatives with enhanced pharmacological properties?

Level: Advanced

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to target proteins (e.g., dopamine receptors for anti-Parkinsonian activity) .

- QSAR Modeling: Develop regression models correlating substituent descriptors (logP, polar surface area) with bioactivity.

- MD Simulations: Assess stability of ligand-receptor complexes over 100-ns trajectories (GROMACS/AMBER).

- ADMET Prediction: Tools like SwissADME evaluate bioavailability and toxicity risks.

What are the critical considerations when designing experiments to assess the stability of this compound under various physiological conditions?

Level: Advanced

Methodological Answer:

- pH Stability: Test in buffers (pH 1–10) to simulate gastrointestinal (pH 1.2) and blood (pH 7.4) environments. Monitor degradation via HPLC .

- Thermal Stability: Use accelerated stability studies (40–60°C, 75% RH) to predict shelf life.

- Light Sensitivity: Conduct ICH Q1B photostability testing with UV/visible light exposure.

- Metabolic Stability: Incubate with liver microsomes (human/rat) to assess CYP450-mediated oxidation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.